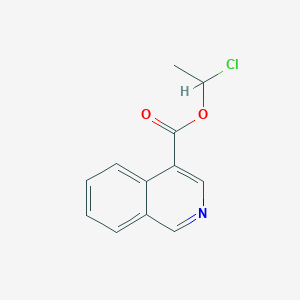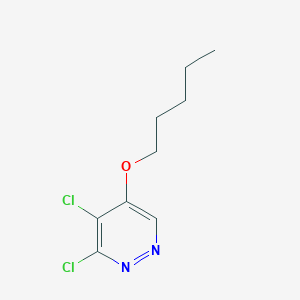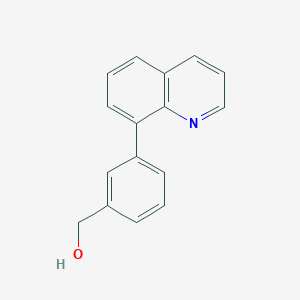![molecular formula C12H7F3N2 B11876047 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that contains both a naphthalene ring and an imidazole ring, with a trifluoromethyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized imidazole derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-1H-imidazole: A simpler analog with similar chemical properties but lacking the naphthalene ring.
2-(Trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a naphthoimidazole ring, with different biological activities.
2-(Trifluoromethyl)-1H-pyrazole: Another heterocyclic compound with a trifluoromethyl group, used in different applications.
Uniqueness
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole is unique due to the presence of both the naphthalene and imidazole rings, which confer distinct chemical and biological properties. The combination of these structural features allows for diverse applications and interactions that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C12H7F3N2 |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)11-16-9-5-7-3-1-2-4-8(7)6-10(9)17-11/h1-6H,(H,16,17) |
Clé InChI |
UUMBSDVCQILGCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)






![7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11876030.png)





